Hexadecanoic-2,2,16,16,16-d5 acid
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Overview
Description
Palmitic Acid-d5, also known as hexadecanoic-15,15,16,16,16-d5 acid, is a deuterated form of palmitic acid. It is a 16-carbon saturated fatty acid with five deuterium atoms replacing hydrogen atoms at specific positions. This compound is primarily used as an internal standard for the quantification of palmitic acid in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palmitic Acid-d5 typically involves the deuteration of palmitic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of Palmitic Acid-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity deuterated palmitic acid. The final product is then subjected to rigorous quality control measures to ensure its suitability for use as an analytical standard .
Chemical Reactions Analysis
Types of Reactions
Palmitic Acid-d5 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed
Oxidation: Palmitic acid derivatives
Reduction: Alcohols
Substitution: Substituted palmitic acid derivatives.
Scientific Research Applications
Palmitic Acid-d5 has a wide range of scientific research applications, including:
Mechanism of Action
Palmitic Acid-d5 exerts its effects primarily through its role as an internal standard in analytical techniques. By providing a stable reference point, it allows for accurate quantification of palmitic acid in complex biological and chemical samples. The molecular targets and pathways involved in its action are similar to those of palmitic acid, which include interactions with various enzymes and receptors involved in lipid metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
Palmitic Acid: The non-deuterated form of Palmitic Acid-d5, commonly found in animals and plants.
Stearic Acid: An 18-carbon saturated fatty acid with similar properties and applications.
Oleic Acid: A monounsaturated fatty acid with one double bond, differing in its chemical reactivity and biological roles.
Uniqueness
Palmitic Acid-d5 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical techniques. The presence of deuterium atoms provides distinct mass spectrometric signatures, allowing for precise quantification and differentiation from non-deuterated palmitic acid .
Properties
Molecular Formula |
C16H32O2 |
---|---|
Molecular Weight |
261.45 g/mol |
IUPAC Name |
2,2,16,16,16-pentadeuteriohexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,15D2 |
InChI Key |
IPCSVZSSVZVIGE-GJZIZAJSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCC([2H])([2H])C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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